molecular formula C19H20Cl2N2O2 B3702278 2-(2,4-dichloro-6-methylphenoxy)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide

2-(2,4-dichloro-6-methylphenoxy)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B3702278
M. Wt: 379.3 g/mol
InChI Key: PSKZRIXFBNHTTQ-UHFFFAOYSA-N
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Description

2-(2,4-dichloro-6-methylphenoxy)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes dichloro, methyl, phenoxy, and pyrrolidinyl groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and pyrrolidinyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon. The final step involves the coupling of these intermediates under controlled temperature and pressure to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichloro-6-methylphenoxy)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chloro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts. For instance, oxidation reactions may be carried out at elevated temperatures, while reduction reactions are typically performed under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,4-dichloro-6-methylphenoxy)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichloro-6-methylphenoxy)acetamide
  • 2,4-dichloro-6-methylphenol
  • 2,4-dichloro-6-fluoroquinoline

Uniqueness

Compared to these similar compounds, 2-(2,4-dichloro-6-methylphenoxy)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidinyl group, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2/c1-13-10-14(20)11-17(21)19(13)25-12-18(24)22-15-4-6-16(7-5-15)23-8-2-3-9-23/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKZRIXFBNHTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)N3CCCC3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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